(2S)-1-(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone
Description
Overview of Orexinergic Neurotransmission and its Diverse Physiological Roles
Orexins, consisting of two neuropeptides, Orexin-A (hypocretin-1) and Orexin-B (hypocretin-2), are primarily synthesized by a cluster of neurons located in the lateral hypothalamus and surrounding areas. frontiersin.orgnih.govnih.govwikipedia.orgmdpi.comfrontiersin.org These neurons possess widespread projections throughout the central nervous system, influencing numerous brain regions. nih.govwikipedia.org The orexin (B13118510) peptides exert their effects by binding to two distinct G protein-coupled receptors: Orexin Receptor type 1 (OX1R) and Orexin Receptor type 2 (OX2R). frontiersin.orgnih.govnih.govwikipedia.orgfrontiersin.org
The orexinergic system is integral to the regulation of various physiological and behavioral functions. Initially identified for their role in stimulating food intake, orexins are now recognized for their critical involvement in maintaining wakefulness and regulating the sleep-wake cycle. frontiersin.orgnih.govnih.govwikipedia.orgmdpi.comfrontiersin.org Orexin neurons strongly excite brain nuclei vital for promoting arousal, including those involved in the dopamine, norepinephrine, histamine, and acetylcholine (B1216132) systems. wikipedia.org Beyond sleep and feeding, the orexin system also modulates energy homeostasis, neuroendocrine functions, glucose metabolism, stress adaptive responses, reward-seeking behavior, and autonomic nervous system control. frontiersin.orgnih.govnih.govwikipedia.orgmdpi.comfrontiersin.org The integration of metabolic, circadian, and limbic inputs by orexin neurons underscores their role in coordinating behavior in response to internal states and environmental changes. nih.govmdpi.comfrontiersin.org
Rationale for Selective Orexin-2 Receptor Antagonism in Neuroscience Research
Developing selective antagonists allows researchers to dissect the specific contributions of OX1R and OX2R to orexinergic signaling and the behaviors they modulate. By blocking only one receptor subtype, the effects mediated predominantly or exclusively through the other receptor can be observed. This approach is crucial for understanding the precise mechanisms by which the orexin system influences different functions and for identifying potential therapeutic targets with greater specificity. Selective OX2R antagonism, for instance, has been explored for its potential to modulate sleep, based on the significant involvement of this receptor in arousal regulation. nih.govresearchgate.net Furthermore, studies using selective antagonists like TCS-OX2-29 have revealed receptor-specific roles in complex behaviors such as reward and motivation. nih.govresearchgate.net
Historical Context of Orexin Receptor Antagonist Development and Utility in Preclinical Studies
The discovery of orexins in 1998 marked a significant advancement in neuroscience. nih.govfrontiersin.orgresearchgate.net Shortly thereafter, the identification of a causal link between deficiencies in the orexin system and narcolepsy in both animals and humans underscored the system's essential role in stabilizing sleep and wakefulness, thereby stimulating interest in therapeutic interventions targeting this pathway. nih.govfrontiersin.orgnih.govresearchgate.net This led to the development of compounds capable of blocking orexin receptor activity – orexin receptor antagonists.
The development of orexin receptor antagonists has progressed along two main lines: dual orexin receptor antagonists (DORAs) that block both OX1R and OX2R, and selective orexin receptor antagonists (SORAs) that preferentially target one subtype. nih.govresearchgate.net While DORAs have advanced to clinical development for conditions like insomnia, SORAs have primarily served as invaluable pharmacological tools in preclinical research to elucidate the distinct functions of OX1R and OX2R. nih.govresearchgate.net
TCS-OX2-29 holds historical significance as the first reported non-peptide antagonist demonstrating selectivity for the orexin-2 receptor. wikipedia.orgrndsystems.com Its development provided researchers with a crucial tool to specifically probe the functions mediated by OX2R in various preclinical models. Preclinical studies utilizing TCS-OX2-29 have contributed significantly to understanding the specific roles of OX2R in different neural circuits and behaviors. For example, intracerebroventricular administration of TCS-OX2-29 has been shown to promote REM sleep in rats. hellobio.com Furthermore, research investigating its effects on reward pathways demonstrated that TCS-OX2-29 reduced ethanol (B145695) self-administration in rats, specifically when microinjected into the nucleus accumbens core, highlighting a role for OX2R in the reinforcing effects of ethanol. nih.govresearchgate.net TCS-OX2-29 has also been shown to suppress the acquisition and expression of conditioned place preference in mice. medchemexpress.com These findings illustrate the utility of selective OX2R antagonists like TCS-OX2-29 in dissecting the complex involvement of the orexin system in diverse neurological processes.
Preclinical Data for TCS-OX2-29
TCS-OX2-29 is characterized by its potency and selectivity for the OX2 receptor. It exhibits an IC50 value of 40 nM for OX2R. wikipedia.orgrndsystems.comhellobio.commedchemexpress.comtocris.comabcam.com Notably, it demonstrates a selectivity of over 250-fold for OX2R compared to OX1R. wikipedia.orgrndsystems.comhellobio.commedchemexpress.comtocris.comselleckchem.com In cellular assays, TCS-OX2-29 has been shown to inhibit orexin A-induced intracellular signaling events, such as IP3 accumulation and ERK1/2 phosphorylation, in cells expressing the OX2 receptor. rndsystems.commedchemexpress.comtocris.com
Here is a summary of key preclinical data for TCS-OX2-29:
| Parameter | Value | Receptor | Selectivity | Reference |
| IC50 | 40 nM | OX2R | wikipedia.orgrndsystems.comhellobio.commedchemexpress.comtocris.comabcam.com | |
| Selectivity (vs OX1R) | >250-fold | OX2R | vs OX1R | wikipedia.orgrndsystems.comhellobio.commedchemexpress.comtocris.comselleckchem.com |
| Inhibition of Orexin A-induced IP3 accumulation | Demonstrated | OX2R | rndsystems.commedchemexpress.comtocris.com | |
| Inhibition of Orexin A-induced ERK1/2 phosphorylation | Demonstrated | OX2R | rndsystems.commedchemexpress.comtocris.com |
Research Findings with TCS-OX2-29
Preclinical studies using TCS-OX2-29 have provided valuable insights into the functions of the OX2 receptor.
| Study Focus | Animal Model | Key Finding | Reference |
| Ethanol Self-Administration | Ethanol-preferring rats | Reduced ethanol self-administration in the nucleus accumbens core. | nih.govresearchgate.net |
| REM Sleep | Rats | Intracerebroventricular injection promoted REM sleep. | hellobio.com |
| Conditioned Place Preference | Naïve and dependent mice | Suppressed acquisition and expression of conditioned place preference. | medchemexpress.com |
These findings underscore the utility of TCS-OX2-29 as a research tool for investigating the specific contributions of the OX2 receptor to various neurological processes, including sleep regulation, reward pathways, and motivated behaviors.
Structure
3D Structure
Properties
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFVZFLCAOUMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Characterization of Tcs Ox2 29 As a Research Probe
Orexin-2 Receptor Binding Affinity and Functional Potency
TCS-OX2-29 demonstrates potent binding affinity for the orexin-2 receptor. Studies have reported an IC₅₀ value of 40 nM for its activity at OX2R. medchemexpress.comhellobio.comtocris.comrndsystems.comsigmaaldrich.comsigmaaldrich.commedkoo.comadooq.comabcam.comfishersci.com The pKᵢ value, another measure of binding affinity, has been reported as 7.5. medchemexpress.commedchemexpress.comcaymanchem.com
Functionally, TCS-OX2-29 acts as an antagonist, inhibiting the activity mediated by the OX2 receptor. It has been shown to inhibit orexin (B13118510) A-induced inositol (B14025) phosphate (B84403) accumulation and ERK1/2 phosphorylation in CHO cells transfected with the OX2 receptor. medchemexpress.comtocris.comrndsystems.comncats.ioncats.io In cell-based assays, TCS-OX2-29 has been described as a fast-offset antagonist, displaying surmountable antagonism of orexin-A agonist activity. nih.govnih.gov Schild analysis in these assays estimated a pA₂ value of 7.4 ± 0.1 for TCS-OX2-29 against orexin-A-induced responses in CHO-OX2 cells. ncats.ioncats.io
Receptor Selectivity Profile of TCS-OX2-29
A key characteristic of TCS-OX2-29 as a research probe is its selectivity profile, which allows for the investigation of OX2R-specific functions. hellobio.comtocris.comrndsystems.comsigmaaldrich.comsigmaaldrich.com
Differentiation Between Orexin-1 and Orexin-2 Receptor Subtypes
TCS-OX2-29 exhibits significant selectivity for the OX2 receptor over the orexin-1 receptor (OX1R). It displays approximately 250-fold selectivity for OX2R compared to OX1R. medchemexpress.comhellobio.comtocris.comrndsystems.comwikipedia.orgmedchemexpress.comcaymanchem.com While potent at OX2R with an IC₅₀ of 40 nM, its potency at OX1R is considerably lower, with IC₅₀ values reported as >10 µM. sigmaaldrich.comsigmaaldrich.comcaymanchem.com This substantial difference in potency allows researchers to selectively block OX2R activity without significantly affecting OX1R at appropriate concentrations.
Equilibrium binding studies using the OX2-selective radioligand [³H]-EMPA have shown that TCS-OX2-29 binds to the OX2 receptor with moderate affinity (pKᵢ value of 7.5 ± 0.4), while primarily OX1-selective antagonists like SB-334867 and SB-408124 displayed low affinity for OX2R (pKᵢ values around 6). nih.govnih.gov Kinetic analysis revealed that TCS-OX2-29 has a relatively fast dissociation rate from the OX2 receptor (koff = 0.22 min⁻¹). nih.govnih.gov
Here is a summary of the binding affinity and potency data for TCS-OX2-29:
| Parameter | Value | Target Receptor | Assay Type | Reference |
| IC₅₀ | 40 nM | OX2R | Antagonism | medchemexpress.comhellobio.comtocris.comrndsystems.comsigmaaldrich.comsigmaaldrich.commedkoo.comadooq.comabcam.comfishersci.com |
| pKᵢ | 7.5 | OX2R | Binding Affinity | medchemexpress.commedchemexpress.comcaymanchem.com |
| Selectivity | >250-fold | OX2R vs OX1R | Antagonism/Binding | medchemexpress.comhellobio.comtocris.comrndsystems.comwikipedia.orgmedchemexpress.comcaymanchem.com |
| IC₅₀ | >10 µM | OX1R | Antagonism | sigmaaldrich.comsigmaaldrich.comcaymanchem.com |
| pA₂ | 7.4 ± 0.1 | OX2R | Functional Antagonism (Orexin-A induced IP accumulation/ERK1/2 phosphorylation) | ncats.ioncats.io |
| koff | 0.22 min⁻¹ | OX2R | Dissociation Kinetics (from [³H]-EMPA binding) | nih.govnih.gov |
Selectivity Against Other Neurotransmitter Receptors, Ion Channels, and Transporters
Beyond its selectivity for OX2R over OX1R, TCS-OX2-29 has been profiled against a panel of other targets, including various neurotransmitter receptors, ion channels, and transporters. Studies indicate that TCS-OX2-29 shows little potency against a broad range of these targets, with less than 30% inhibition observed at concentrations up to 10 µM across approximately 50 different receptors, ion channels, and transporters tested. hellobio.comtocris.comrndsystems.comsigmaaldrich.comsigmaaldrich.com This broad off-target selectivity profile further supports its use as a specific pharmacological tool for investigating OX2 receptor function.
Cellular and Molecular Mechanisms of Action Mediated by Tcs Ox2 29
Modulation of Intracellular Signaling Cascades by Orexin-2 Receptor Blockade
Orexin (B13118510) receptors, including OX2R, are G protein-coupled receptors (GPCRs) that can couple to various G proteins, such as Gq/11, Gs, and Gi, leading to diverse intracellular signaling responses depending on the cellular context. nih.govnih.govfrontiersin.org By blocking the OX2 receptor, TCS-OX2-29 prevents the initiation of these downstream signaling events that would normally be triggered by orexin binding. scbt.com
Inhibition of Cyclic AMP Synthesis and Related Pathways
The coupling of OX2R to Gi proteins can lead to the inhibition of adenylyl cyclase activity, subsequently reducing the synthesis of cyclic AMP (cAMP). nih.govnih.gov Studies in cultured rat cortical neurons have shown that orexins, acting via OX2 receptors coupled to pertussis toxin (PTX)-sensitive Gi proteins, inhibit cAMP synthesis. nih.govnih.gov TCS-OX2-29 has been demonstrated to block this inhibitory action of orexin A on forskolin-induced cAMP formation in primary neuronal cultures. caymanchem.combertin-bioreagent.comnih.govnih.gov This indicates that TCS-OX2-29 counteracts the Gi-mediated signaling pathway linked to OX2R that results in decreased cAMP levels.
However, the effect on cAMP can be cell-type dependent. In contrast to the inhibitory effect observed in cortical neurons, orexin A has been shown to stimulate cAMP production in cultured rat cerebral cortex astrocytes. This effect in astrocytes was antagonized by an OX1 selective antagonist (SB 408124) but not by TCS-OX2-29, suggesting that in this specific cell type, orexin A-induced cAMP signaling is mediated via OX1R, not OX2R. frontiersin.orgif-pan.krakow.pl
Effects on Phosphorylation Events (e.g., ERK1/2, IP3 Accumulation)
Activation of OX2 receptors can also lead to the activation of phospholipase C (PLC) through Gq/11 coupling, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Increased IP3 levels trigger the release of intracellular calcium. nih.gov Furthermore, orexin receptor activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov
TCS-OX2-29 has been shown to inhibit both orexin A-induced IP3 accumulation and ERK1/2 phosphorylation in Chinese hamster ovary (CHO) cells transfected with the OX2 receptor. tocris.commedchemexpress.comarctomsci.comrndsystems.comchembk.comnih.govncats.iofishersci.nl In cell-based functional assays utilizing CHO cells stably expressing OX2R, TCS-OX2-29 produced a concentration-dependent rightward shift in the concentration-response curves for orexin-A-stimulated IP3 accumulation and ERK1/2 phosphorylation. nih.govnih.gov This pattern of antagonism, with minimal effect on the maximal response, is characteristic of a surmountable antagonist, consistent with competitive binding at the receptor. nih.govnih.gov
The inhibition of these key signaling molecules, IP3 and ERK1/2, by TCS-OX2-29 underscores its ability to effectively block the downstream consequences of OX2 receptor activation.
Ligand-Receptor Interaction Dynamics of TCS-OX2-29 with Orexin-2 Receptors
TCS-OX2-29 interacts with the orexin-2 receptor with high affinity and selectivity. It is characterized as a potent OX2R antagonist with an IC50 value of 40 nM and a pKi value of 7.5. tocris.commedchemexpress.comarctomsci.comcaymanchem.combertin-bioreagent.comchembk.comncats.io Equilibrium binding studies have determined the affinity of TCS-OX2-29 for the OX2 receptor, reporting a pKi value of 7.5 ± 0.4. nih.govnih.gov
Kinetic analysis of the binding of TCS-OX2-29 to the OX2 receptor has revealed a relatively fast dissociation rate (k_off = 0.22 min⁻¹) compared to some other orexin receptor antagonists. nih.govnih.gov This fast dissociation rate contributes to its profile as a surmountable antagonist in functional assays, meaning that sufficiently high concentrations of the agonist (orexin A) can overcome the blockade by TCS-OX2-29. nih.govnih.gov
The interaction of TCS-OX2-29 with the OX2 receptor is competitive with endogenous orexin peptides. By binding to the orthosteric site or an allosteric site that prevents agonist binding or receptor activation, TCS-OX2-29 effectively competes with orexin A and orexin B, thereby preventing the conformational changes in the receptor necessary for downstream signaling activation. scbt.com
Detailed research findings on the interaction dynamics are summarized in the table below:
| Parameter | Value (OX2R) | Assay Type | Reference |
| IC₅₀ (Antagonist) | 40 nM | Functional (likely calcium mobilization or similar) | tocris.commedchemexpress.comarctomsci.comcaymanchem.comrndsystems.comchembk.comfishersci.nl |
| pKᵢ (Antagonist) | 7.5 | Binding | medchemexpress.comarctomsci.comcaymanchem.combertin-bioreagent.comchembk.comncats.io |
| pKᵢ (Antagonist) | 7.5 ± 0.4 | Equilibrium Binding ([³H]-EMPA) | nih.govnih.gov |
| k_off (Dissociation) | 0.22 min⁻¹ | Competition Kinetic Binding | nih.govnih.gov |
This data illustrates the binding characteristics that define TCS-OX2-29 as a potent and selective, yet fast-dissociating, antagonist of the orexin-2 receptor.
In Vitro Investigations of Tcs Ox2 29 Biological Actions
Effects on Orexin (B13118510) A-Induced Cellular Responses in Genetically Modified Cell Lines (e.g., CHO Cells)
Studies utilizing genetically modified cell lines, such as Chinese Hamster Ovary (CHO) cells transfected to express the OX2 receptor, have been instrumental in elucidating the in vitro effects of TCS-OX2-29. These cell models allow for focused examination of the interaction between TCS-OX2-29 and OX2R in the absence of other confounding cellular components.
Research indicates that TCS-OX2-29 effectively inhibits cellular responses typically induced by Orexin A, a natural agonist for both OX1 and OX2 receptors medchemexpress.comtocris.comrndsystems.comfishersci.nl. Specifically, in CHO cells expressing the OX2 receptor, TCS-OX2-29 has been shown to inhibit Orexin A-induced accumulation of inositol (B14025) phosphate (B84403) (IP3) medchemexpress.comtocris.comrndsystems.comfishersci.nlncats.io. IP3 accumulation is a key step in the phosphoinositide signaling pathway, which is often activated downstream of G protein-coupled receptors like OX2R, leading to the release of intracellular calcium.
Furthermore, TCS-OX2-29 inhibits Orexin A-induced phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) in these same CHO cell lines medchemexpress.comtocris.comrndsystems.comfishersci.nlncats.io. ERK1/2 phosphorylation is a crucial event in the mitogen-activated protein kinase (MAPK) signaling pathway, another cascade often activated by GPCRs that plays a role in various cellular processes including growth, differentiation, and survival. The inhibition of both IP3 accumulation and ERK1/2 phosphorylation by TCS-OX2-29 demonstrates its ability to block key downstream signaling events triggered by Orexin A binding to OX2R in a controlled cellular environment.
Detailed research findings from these studies highlight the antagonistic action of TCS-OX2-29 at the OX2 receptor level. The reported IC50 value of 40 nM for OX2R antagonism underscores its potency in blocking Orexin A activity in these in vitro systems medchemexpress.comtocris.com.
| Cellular Response Inhibited by TCS-OX2-29 in CHO-OX2 Cells | Reference(s) |
|---|---|
| Orexin A-induced IP3 accumulation | medchemexpress.comtocris.comrndsystems.comfishersci.nlncats.io |
| Orexin A-induced ERK1/2 phosphorylation | medchemexpress.comtocris.comrndsystems.comfishersci.nlncats.io |
Impact on Neurotransmitter Release and Neuronal Activity in Primary Neuronal Cell Cultures
Investigations using primary neuronal cell cultures have provided insights into how TCS-OX2-29 affects neuronal function in a more complex, yet still controlled, environment compared to modified cell lines. These studies often involve neurons isolated directly from animal brains, allowing for the examination of effects on endogenous orexin receptors and their influence on neuronal firing and neurotransmitter systems.
Research in primary neuronal cell cultures from the rat cerebral cortex has demonstrated that orexins, acting via OX2 receptors coupled to Gi protein, inhibit cyclic AMP synthesis nih.govnih.gov. This inhibitory effect on cyclic AMP production, which is stimulated by agents like forskolin, PACAP27, and VIP, was blocked by TCS-OX2-29, but not by a selective OX1R antagonist nih.govnih.gov. This finding suggests that TCS-OX2-29 can counteract the modulatory effects of Orexin A on intracellular signaling pathways in neurons, specifically those mediated by OX2R-Gi protein coupling nih.govnih.gov.
Studies investigating neuronal activity in specific brain regions using techniques like in vivo extracellular single-unit recording have also provided relevant data, although some of these might involve tissue slices or acute preparations rather than long-term primary cultures. For instance, research in the hippocampal CA1 region of rats showed that microinjection of TCS-OX2-29 increased neuronal activity in saline-treated animals mui.ac.irresearchgate.net. This suggests that under basal conditions, there might be some endogenous orexinergic tone acting on OX2 receptors in this region, and blocking these receptors with TCS-OX2-29 disinhibits neuronal firing mui.ac.irresearchgate.net.
Further research using primary neuronal cultures could more directly assess the impact of TCS-OX2-29 on the release of specific neurotransmitters known to be modulated by the orexin system, such as glutamate, GABA, or monoamines, to build a more complete picture of its effects on neuronal communication.
| Neuronal Effect Observed in Primary Neuronal Cultures | Findings Related to TCS-OX2-29 | Reference(s) |
|---|---|---|
| Inhibition of stimulated cyclic AMP synthesis by Orexin A | Blocked by TCS-OX2-29, indicating OX2R mediation | nih.govnih.gov |
| Neuronal activity in hippocampal CA1 region (in vivo recording, relevant to neuronal function) | Increased activity in saline-treated animals upon microinjection of TCS-OX2-29 | mui.ac.irresearchgate.net |
Preclinical in Vivo Studies of Tcs Ox2 29 in Animal Models
Modulation of Sleep-Wake States and Arousal
The orexin (B13118510) system is a critical regulator of arousal and sleep-wakefulness cycles. imrpress.comnih.govnih.gov Orexin receptor antagonists are investigated for their sleep-promoting properties. While dual orexin receptor antagonists (DORAs) block both OX1R and OX2R, selective OX2R antagonists (2-SORAs) like TCS-OX2-29 allow for the specific examination of the OX2R's role.
The specific antagonism of OX2R is considered sufficient to promote both non-REM (NREM) and REM sleep. nih.govnih.gov Preclinical studies with various 2-SORAs have demonstrated their efficacy in increasing sleep, including REM sleep, across multiple species. nih.govnih.gov For instance, the 2-SORA MK-1064 was shown to increase both NREM and REM sleep in rats and dogs. nih.gov However, the effects can be compound-specific; another selective OX2R antagonist, JNJ-10397049, promoted NREM sleep in rats, but increases in REM sleep duration were not significant within the initial hours following treatment. nih.gov Similarly, a novel 2-SORA, compound 1m, was found to have minimal effects on REM sleep, in contrast to the DORA suvorexant which significantly increased it. nih.gov While TCS-OX2-29 fits within this class of compounds, specific in vivo studies detailing its quantitative effects on REM sleep promotion were not available in the reviewed literature.
The orexin system plays a pivotal role in maintaining wakefulness, and antagonism of orexin receptors is known to reduce arousal. nih.govnih.gov Preclinical evidence suggests that blockade of OX2R is the primary mediator of the sleep-promoting effects of orexin antagonists. nih.gov Studies in mice have shown that selective OX2R antagonism is sufficient to significantly reduce wakefulness time and increase NREM sleep time. nih.gov For example, the 2-SORA compound 1m, when administered at the beginning of the active (dark) period in mice, produced a significant and dose-dependent reduction in time spent awake. nih.gov This is consistent with the broader understanding that OX2R antagonists diminish the activity of wake-promoting histaminergic neurons in the tuberomammillary nucleus (TMN). nih.gov
The orexin system is involved in the regulation of respiratory function. plos.org Concerns have been raised that sleep-promoting agents could potentially worsen conditions like sleep apnea (B1277953). However, preclinical investigation of TCS-OX2-29 in a mouse model of sleep-disordered breathing provided specific insights into its respiratory impact.
In a study using C57BL/6J mice, intracerebroventricular administration of TCS-OX2-29 was evaluated for its effect on apnea rate during different sleep-wake states. The research found that administration of the antagonist did not increase the rate of apnea events compared to baseline levels. nih.gov This suggests that selective blockade of the OX2R by TCS-OX2-29 does not appear to exacerbate apnea in this animal model.
| Compound | Animal Model | Key Finding on Apnea Rate | Source |
|---|---|---|---|
| TCS-OX2-29 | C57BL/6J Mice | Did not increase event rate over baseline levels | nih.gov |
Role in Substance Use Disorders and Reward Circuitry
The orexin system has been implicated in the motivational and reinforcing properties of drugs of abuse, including ethanol (B145695). nih.gov Research has therefore explored the potential of orexin antagonists to modulate drug-seeking and consumption behaviors.
Studies in animal models have investigated the role of OX2R in alcohol consumption, with TCS-OX2-29 serving as a key pharmacological tool.
Preclinical studies have demonstrated that central antagonism of OX2R with TCS-OX2-29 can effectively reduce alcohol consumption. In studies using Indiana ethanol-preferring rats, the central (intracerebroventricular) administration of TCS-OX2-29 significantly reduced the self-administration of ethanol. nih.govnih.gov This effect appeared to be specific to the reinforcing properties of ethanol, as the compound did not reduce the self-administration of a sucrose (B13894) solution, a natural reward. nih.gov
Further investigation into the specific brain regions mediating this effect identified the nucleus accumbens (NAc), a critical area in the brain's reward circuitry, as a key locus of action. nih.gov Microinjections of TCS-OX2-29 directly into the core of the NAc (intra-NAc core) decreased responding for ethanol. nih.gov In contrast, infusions into the NAc shell did not produce the same effect. nih.govresearchgate.net This highlights the neuroanatomical specificity of the OX2R's role in modulating ethanol reinforcement. Another study identified the anterior paraventricular thalamus (aPVT) as another region where OX2R blockade by TCS-OX2-29 significantly decreased ethanol drinking. nih.gov Importantly, the doses of TCS-OX2-29 used in these studies were found to be non-sedating, indicating that the reduction in ethanol intake was not merely a consequence of generalized motor suppression. nih.gov
| Administration Route | Brain Region | Animal Model | Effect on Ethanol Self-Administration | Effect on Sucrose Self-Administration | Source |
|---|---|---|---|---|---|
| Intracerebroventricular (i.c.v.) | Whole Brain | Indiana Ethanol-Preferring Rats | Reduced | No Impact | nih.gov |
| Microinjection | Nucleus Accumbens Core | Indiana Ethanol-Preferring Rats | Reduced | Not Reported | nih.gov |
| Microinjection | Nucleus Accumbens Shell | Indiana Ethanol-Preferring Rats | No Impact | Not Reported | nih.govresearchgate.net |
| Microinjection | Anterior Paraventricular Thalamus (aPVT) | Rats | Reduced | Not Reported | nih.gov |
Ethanol Self-Administration Modulation
Region-Specific Actions within the Nucleus Accumbens (NAc) Core vs. Shell
Studies investigating the role of OX2R in ethanol reinforcement have highlighted region-specific actions of TCS-OX2-29 within the nucleus accumbens (NAc), a key brain region in the reward pathway. When TCS-OX2-29 was microinjected directly into subregions of the NAc in ethanol-preferring rats, a clear distinction emerged. Infusions into the NAc core significantly decreased operant responding for ethanol. uni.luuni.lu In contrast, microinjections of TCS-OX2-29 into the NAc shell had no impact on ethanol self-administration. uni.luuni.luresearchgate.net This evidence suggests that OX2R signaling specifically within the NAc core, but not the shell, is crucial for mediating the reinforcing effects of ethanol. uni.lu
Table 1: Effect of Intra-NAc Microinjection of TCS-OX2-29 on Ethanol Responding
| Injection Site | Effect on Ethanol Self-Administration |
| Nucleus Accumbens Core | Significant Decrease |
| Nucleus Accumbens Shell | No Significant Effect |
Differential Effects on Cue-Conditioned Ethanol Seeking
While TCS-OX2-29 effectively reduces ethanol self-administration, its influence does not extend to cue-induced relapse behaviors. In preclinical models, after ethanol-seeking behavior was extinguished, re-introduction of ethanol-associated cues typically causes a reinstatement of seeking behavior. However, systemic administration of TCS-OX2-29 had no impact on this cue-induced reinstatement of ethanol seeking. uni.luuni.lu This finding indicates a dissociation in the function of OX2R; it is implicated in the direct reinforcing effects of ethanol consumption but does not appear to mediate the motivational pull of drug-associated environmental cues. uni.lu This suggests a more prominent role for OX2R in the consummatory aspects of ethanol reward rather than in cue-conditioned craving and relapse. uni.lu
Influence on Opioid-Induced Behaviors
TCS-OX2-29 has demonstrated significant effects on the rewarding properties of opioids, as measured by the conditioned place preference (CPP) paradigm. In this model, an animal's preference for an environment previously paired with a drug is assessed. Research shows that administration of TCS-OX2-29 attenuates both the acquisition and the expression of morphine-induced CPP. researchgate.netresearchgate.net When administered before morphine pairings, TCS-OX2-29 prevents the development, or acquisition, of a preference for the morphine-paired chamber. researchgate.net Similarly, when given just before the final test in animals that have already developed a preference, TCS-OX2-29 blocks the expression of that learned behavior. researchgate.net The effect was found to be dose-dependent and was more pronounced during the acquisition phase than the expression phase. researchgate.netresearchgate.net These findings suggest that OX2R signaling is critical for both learning and recalling the rewarding associations of morphine. uni.lu
Table 2: Effect of TCS-OX2-29 on Morphine Conditioned Place Preference (CPP)
| CPP Phase | Effect of TCS-OX2-29 |
| Acquisition | Attenuated/Blocked |
| Expression | Attenuated/Blocked |
The influence of TCS-OX2-29 on relapse to opioid seeking is dependent on the trigger for reinstatement. Preclinical studies have differentiated between relapse induced by stress (e.g., footshock) and that induced by a priming dose of the drug itself.
In a morphine CPP model, local infusion of an OX2R antagonist into the nucleus accumbens shell (NAcSh) significantly attenuated the reinstatement of morphine seeking that was triggered by footshock stress. uni.lufrontiersin.org This indicates that OX2R signaling within the NAcSh is a key pathway through which stress promotes relapse to opioid-seeking behaviors. uni.lufrontiersin.org
Conversely, the same blockade of OX2R in the NAcSh had no effect on the reinstatement of morphine CPP that was induced by a priming injection of morphine. uni.lufrontiersin.org This differential outcome demonstrates that the orexin system's involvement in relapse is not universal but is specific to the precipitating event. While OX2R in the NAcSh is critical for stress-induced relapse, it does not appear to mediate relapse triggered by re-exposure to the drug itself. uni.lufrontiersin.org
Effects on Psychostimulant-Induced Behaviors (e.g., Methamphetamine CPP)
TCS-OX2-29 has also been shown to influence behaviors related to psychostimulant reward, specifically in the context of extinction learning. Extinction refers to the gradual decrease in a conditioned response—in this case, drug-seeking—when the drug is no longer provided. Studies using a methamphetamine CPP model have found that administration of TCS-OX2-29 can facilitate this process.
Specifically, administration of TCS-OX2-29 into the CA1 or dentate gyrus regions of the hippocampus was found to reduce the extinction latency period for methamphetamine-seeking behavior. researchgate.netnih.gov In other words, animals treated with the OX2R antagonist ceased to show a preference for the drug-paired environment more quickly than untreated animals. researchgate.net This suggests that blocking OX2R signaling can accelerate the unlearning of drug-environment associations, potentially by modulating the memory processes that underlie these learned behaviors. researchgate.netresearchgate.net
Suppression of Methamphetamine-Seeking Behavior Reinstatement
Preclinical research in animal models has identified the orexin system as a significant modulator of reward-driven behaviors, making it a potential target for treating drug addiction and relapse. nih.gov Studies investigating the specific role of the orexin-2 (OX2) receptor have utilized the selective antagonist TCS-OX2-29 to probe its effects on methamphetamine (METH)-motivated behavior.
In rat models trained to self-administer METH, TCS-OX2-29 demonstrated age-specific effects on the reinstatement of drug-seeking behavior. nih.gov Specifically, in adult rats, TCS-OX2-29 was effective in reducing METH-induced reinstatement of METH seeking. nih.gov This effect was notably different from that observed in adolescent rats, where the compound did not produce the same attenuation, highlighting an age-dependent mechanism of action. nih.gov The table below summarizes the differential effects observed in one study.
| Age Group | Treatment | Outcome on METH-Induced Reinstatement |
| Adolescent Rats | TCS-OX2-29 | No significant reduction in METH-seeking behavior. |
| Adult Rats | TCS-OX2-29 | Significant reduction in METH-seeking behavior. nih.gov |
Further studies have reinforced the role of OX2 receptors in METH-related reward properties, suggesting that modulation of this system could hold therapeutic potential for psychostimulant use disorders.
Nucleus Accumbens Subregion-Specific Contributions
The nucleus accumbens (NAc) is a critical brain region in the reward circuitry implicated in addiction. Research has focused on the role of the orexin system within this area to understand its contribution to relapse. researchgate.net
Using a conditioned place preference (CPP) paradigm in rats, studies have shown that the orexin system in the NAc is extensively involved in the reward properties of methamphetamine. researchgate.net When TCS-OX2-29 was administered directly into the NAc of rats that had previously undergone METH conditioning, it effectively blocked the reinstatement of METH-induced CPP. researchgate.net This finding indicates that OX2 receptors within the nucleus accumbens play a direct role in mediating the reinstatement of drug-seeking behavior, suggesting that targeting this specific neural substrate could be a viable therapeutic strategy. researchgate.net
Investigation in Nicotine-Related Behaviors
The role of the orexin-2 receptor in nicotine (B1678760) addiction has been explored, yielding nuanced results. Studies targeting the OX2 receptor suggest it has a more limited and selective role in nicotine-seeking behavior compared to the orexin-1 receptor. nih.gov In mouse models, the OX2 receptor antagonist TCS-OX2-29 was found to have no effect on cue-induced reinstatement of nicotine-seeking. nih.gov However, research in Long Evans rats showed that a different selective OX2 receptor antagonist could decrease cue-induced reinstatement but did not affect nicotine-primed reinstatement or nicotine self-administration under a progressive ratio schedule. nih.gov These findings suggest that while OX2 receptor antagonism may have utility in attenuating relapse triggered by environmental stimuli, its role is not as consistently implicated across all facets of nicotine addiction as the OX1 receptor. nih.govnih.gov
Modulation of Neuronal Activity in Response to Analgesics with Abuse Potential (e.g., Tramadol)
The interaction between the orexin system and analgesics with abuse potential, such as tramadol (B15222), has been a subject of investigation, particularly concerning their effects on neuronal activity in brain regions associated with learning and memory, like the hippocampus. wikipedia.orgfrontiersin.org
In a study involving male Wistar rats, the acute effects of tramadol on the neuronal activity of CA1 pyramidal neurons were examined. wikipedia.orgfrontiersin.org Tramadol administered alone was found to decrease neuronal activity in this region. wikipedia.orgfrontiersin.org The subsequent micro-injection of TCS-OX2-29 into the CA1 also resulted in a decrease in neuronal activity in the group that had been pre-treated with tramadol. wikipedia.orgfrontiersin.org These findings suggest that the orexin system, specifically via OX2 receptors, is involved in mediating the acute effects of tramadol on hippocampal neural circuits. wikipedia.orgfrontiersin.org The modulation of these circuits by both tramadol and TCS-OX2-29 points to a complex interaction that may play a role in the mechanisms underlying tramadol's effects and potential for addiction. frontiersin.org
Table: Effect of TCS-OX2-29 on CA1 Neuronal Firing in Response to Tramadol
| Treatment Group | Effect on CA1 Neuronal Activity |
|---|---|
| Saline + Vehicle (DMSO) | Insignificant decrease in firing. wikipedia.org |
| Tramadol + Vehicle (DMSO) | Increased firing. wikipedia.org |
| Saline + TCS-OX2-29 | Increased neuronal activity. wikipedia.orgfrontiersin.org |
| Tramadol + TCS-OX2-29 | Decreased neuronal activity. wikipedia.orgfrontiersin.org |
Efficacy in Models of Seizure Disorders and Epilepsy
Anticonvulsant Properties in Chemically-Induced Kindling Models (e.g., Pentylenetetrazol-Induced)
The potential anticonvulsant properties of targeting the orexin-2 receptor have been investigated in preclinical models of epilepsy. In studies using pentylenetetrazol (PTZ)-induced kindling in rats, a widely used experimental model for seizures, the administration of TCS-OX2-29 has shown beneficial effects. The intracerebroventricular injection of TCS-OX2-29 in PTZ-kindled rats was found to reduce seizure-related behaviors. This suggests that antagonizing the OX2 receptor can interfere with the neurochemical processes that lead to the development and expression of seizures in this chemically-induced model.
Reduction of Seizure Severity and Duration
Further investigation into the efficacy of TCS-OX2-29 in seizure models has demonstrated its ability to reduce the severity of convulsions. In PTZ-kindled rats, blocking OX2 receptors with TCS-OX2-29 led to a reduction in seizure severity. One study specifically noted that treatment with TCS-OX2-29 reduced the median of seizure scores in these animals. By mitigating the intensity of the seizures, these findings underscore the potential of OX2 receptor antagonism as a therapeutic avenue for epilepsy.
Exploration in Models of Affective and Stress-Related Disorders
The orexin system is known to be involved in the regulation of mood and stress responses. Consequently, TCS-OX2-29 has been examined in animal models relevant to depression and anxiety.
In a study utilizing a corticosterone-induced model of depression in rats, administration of TCS-OX2-29 was found to reverse the pro-depressive response. This model mimics the hypercortisolemia often observed in patients with depression. The research indicated that antagonism of the OX2R by TCS-OX2-29 normalized several physiological and behavioral parameters that were altered by corticosterone (B1669441) administration, suggesting a potential role for OX2R signaling in the pathophysiology of depression-like states. While the study reported a reversal of the pro-depressive phenotype, specific quantitative data on standard behavioral despair tests, such as the forced swim test, were not detailed in the available literature.
The investigation of TCS-OX2-29 in preclinical models of anxiety has yielded nuanced results, suggesting that the role of the orexin-2 receptor in anxiety-related behaviors may be context-dependent. In a social stress paradigm in mice, intracerebroventricular (ICV) administration of an OX2R antagonist was shown to increase freezing time, a behavioral indicator of fear and anxiety. This suggests that under conditions of social stress, blockade of OX2R may promote anxiety-like responses.
However, direct testing of TCS-OX2-29 in standard anxiety assays, such as the elevated plus-maze or light-dark box, has not been extensively reported in the available scientific literature. Some evidence suggests that orexin receptor antagonists may not alter basal anxiety levels but can be effective in mitigating anxiety-like behaviors that are heightened by stressful challenges. For instance, it has been noted that an OX2R antagonist had no discernible effect on the behavior of normal rats in anxiety models but was able to reverse the anxiogenic effects induced by acute restraint stress.
Investigation of Cognitive Functions
The orexin system's influence on arousal and wakefulness has prompted research into its role in cognitive processes, including learning and memory.
The effects of TCS-OX2-29 on learning and memory appear to be dependent on the specific cognitive task and the brain region targeted. In studies using the Morris water maze, a test of spatial learning and memory, the post-training infusion of TCS-OX2-29 into the nucleus incertus, a brainstem region involved in arousal and stress responses, was found to significantly impair the consolidation phase of spatial reference memory. This was evidenced by an increased escape latency and distance traveled to find the hidden platform during subsequent trials. Notably, the retrieval of the memory, when the compound was administered before the probe test, was not affected.
Research on the role of TCS-OX2-29 in fear conditioning has produced varied results, which may be attributable to differences in experimental protocols. One study reported that blocking the OX2R with TCS-OX2-29 prior to training did not impact the acquisition of learning in a Pavlovian fear conditioning paradigm. In contrast, another report suggested that TCS-OX2-29 impaired both cued and contextual fear conditioning in rats. These discrepancies highlight the complexity of the orexin system's involvement in fear-related memory processes.
Table 1: Effect of Intra-Nucleus Incertus TCS-OX2-29 Administration on Spatial Memory Consolidation in the Morris Water Maze
| Parameter | Control (DMSO) | TCS-OX2-29 | Outcome |
|---|---|---|---|
| Escape Latency | Baseline | Increased | Impaired Consolidation |
| Distance Traveled | Baseline | Increased | Impaired Consolidation |
| Memory Retrieval | Unaffected | Unaffected | No Effect |
Note: This table summarizes the qualitative findings on the effects of TCS-OX2-29 on spatial memory consolidation when administered into the nucleus incertus.
Involvement in Autonomic Regulation
The autonomic nervous system governs essential physiological functions, including cardiovascular activity. The orexin system has been identified as a modulator of this system.
Preclinical studies have demonstrated a significant role for the orexin-2 receptor in the regulation of cardiovascular parameters, particularly in the context of hypertension. In spontaneously hypertensive rats (SHRs), a widely used animal model of human essential hypertension, the intracerebroventricular administration of TCS-OX2-29 induced long-lasting reductions in both mean arterial pressure (MAP) and heart rate (HR). nih.gov In contrast, the same intervention had no significant effect on these cardiovascular measures in normotensive Wistar-Kyoto (WKY) rats, the control strain for SHRs. nih.gov
Further investigation revealed that direct injection of TCS-OX2-29 into the rostral ventrolateral medulla (RVLM), a critical brain region for the control of sympathetic outflow, produced a greater reduction in MAP in SHRs compared to WKY rats. nih.gov These findings suggest that an elevated level of OX2R-mediated activity in the brain, particularly within the RVLM, may contribute to the maintenance of high blood pressure in the SHR model. nih.gov
Table 2: Cardiovascular Effects of Intracerebroventricular TCS-OX2-29 in Spontaneously Hypertensive Rats (SHRs) vs. Wistar-Kyoto (WKY) Rats
| Parameter | Animal Model | Baseline | Effect of TCS-OX2-29 (30 nmol) |
|---|---|---|---|
| Mean Arterial Pressure (MAP) | SHR | Hypertensive | Reduction of 21 ± 3 mmHg nih.gov |
| WKY | Normotensive | No significant change nih.gov | |
| Heart Rate (HR) | SHR | Elevated | Reduction of 22 ± 2 beats/min nih.gov |
| WKY | Normal | No significant change nih.gov |
Note: This table presents the reported mean reductions in cardiovascular parameters following a 30 nmol intracerebroventricular dose of TCS-OX2-29 in SHRs.
Molecular Interactions and Cross Systemic Studies Involving Tcs Ox2 29
Examination of Orexin (B13118510) Receptor Heterodimerization and Functional Coupling
Orexin receptors, including OX1R and OX2R, are G protein-coupled receptors (GPCRs) that can form both homodimers (with themselves) and heterodimers (with other GPCRs). Studies have indicated that OX1R and OX2R are capable of forming heterodimers with each other, as well as with cannabinoid receptors like CB1R and CB2R cenmed.com.
The functional coupling of OX2R to intracellular signaling pathways has been investigated, revealing its ability to interact with multiple types of G proteins. Research using HEK293 cells stably expressing OX2R has demonstrated involvement of Gαq, Gαs, and Gαi proteins in mediating orexin-induced extracellular signal-regulated kinase (ERK) activation wikipedia.orgprobes-drugs.org. Furthermore, in certain cellular models, OX2R-mediated activation of Gαi has been suggested, leading to the inhibition of forskolin-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation upon stimulation with orexins wikipedia.orgprobes-drugs.org. In cultured rat cortical neurons, stimulation with orexin-A and orexin-B has been shown to cause OX2R to couple to Gi proteins, resulting in the inhibition of cAMP formation nih.gov.
Interplay with the Endocannabinoid System
The endocannabinoid and orexin neuromodulatory systems are known to play significant roles in overlapping biological functions, including sleep, appetite, pain processing, and reward-related behaviors. The type 1 cannabinoid receptor (CB1R) and both orexin receptor subtypes (OX1R and OX2R) are not only expressed in the same brain regions involved in these functions but also exhibit physical interactions, forming heterodimers in recombinant and neuronal cell cultures cenmed.comnih.govwikipedia.orgwikipedia.orgflybase.org.
Effects on Cannabinoid Receptor 1 (CB1R) and Orexin Receptor Colocalization in Specific Brain Regions
Investigations into the interplay between the endocannabinoid and orexin systems have examined the effects of pharmacological manipulation on receptor colocalization. Co-treatment with the cannabinoid receptor agonist CP55,940 and the dual orexin receptor antagonist TCS-1102 has been shown to increase CB1R-OX1R colocalization in the ventral striatum nih.govwikipedia.orgwikipedia.org. However, this increase in CB1R-OX1R colocalization was not observed following co-treatment with CP55,940 and the selective OX2R antagonist TCS-OX2-29 nih.govwikipedia.orgwikipedia.org. Similarly, co-treatment with CP55,940 and TCS-OX2-29 did not result in increased CB1R-OX2R colocalization in the ventral striatum nih.govwikipedia.org. These findings suggest a specific interaction between CB1R and OX1R concerning colocalization in the ventral striatum that is not evident with the blockade of OX2R by TCS-OX2-29 in this context nih.govwikipedia.org.
Sex-Specific Differences in Cannabinoid-Orexin Receptor Interactions
Research has indicated that interactions between the cannabinoid and orexin receptor systems can exhibit sex-specific differences in terms of brain region and functionality nih.govwikipedia.orgwikipedia.org. Studies evaluating the effects of co-treatment with CP55,940 and either the dual orexin receptor antagonist TCS-1102 or the selective OX2R antagonist TCS-OX2-29 on various behavioral measures, such as catalepsy, body temperature, thermal anti-nociception, and locomotion, reported that the magnitude of these effects was generally greater in males compared to females nih.govwikipedia.orgwikipedia.org. While sex differences in nociception were not detected with orexin receptor antagonist treatments alone, the combined pharmacological manipulation revealed sex-dependent outcomes nih.gov. Furthermore, in the ventral striatum, males treated with TCS-OX2-29 demonstrated higher CB1R-OX1R colocalization compared to females wikipedia.org.
Interactions with Other Central Neurotransmitter Systems in Mediating Behavioral Outcomes
Beyond the endocannabinoid system, TCS-OX2-29 has been utilized in studies exploring the interactions of the orexin system with other central neurotransmitter pathways in the context of various behavioral outcomes, particularly those related to addiction and reward.
Administration of TCS-OX2-29 into the nucleus accumbens (NAc) has been shown to decrease ethanol (B145695) self-administration nih.govpharmakb.comnewdrugapprovals.org. This effect was specifically observed in the core region of the NAc but not the shell, highlighting a potential regional specificity for OX2R involvement in ethanol reinforcement newdrugapprovals.org. However, TCS-OX2-29 did not alter cue-induced reinstatement of ethanol seeking nih.govpharmakb.com.
In the context of methamphetamine-seeking behavior, TCS-OX2-29 has demonstrated age-dependent effects. It reduced methamphetamine seeking induced by a priming injection in adult rats but not in adolescents wikipedia.org. Conversely, TCS-OX2-29 attenuated cue-induced methamphetamine seeking in both adolescent and adult rats, irrespective of sex wikipedia.org.
Studies investigating nicotine (B1678760) addiction have suggested a functional interaction between OX2R and CB1R in the nucleus accumbens core. Intra-NAcc administration of TCS-OX2-29, in combination with the CB1R antagonist AM251, showed a significant interaction in the acquisition of nicotine-induced conditioned place preference and locomotor activity in male rats guidetopharmacology.org.
Research in the hippocampal dentate gyrus (DG) has indicated that TCS-OX2-29 can attenuate the extinction latency of methamphetamine-seeking behavior wikipedia.orgwikipedia.org. Furthermore, in the CA1 region of the hippocampus, intra-CA1 infusion of TCS-OX2-29 reduced the induction of morphine-induced conditioned place preference during both the acquisition and expression phases and also facilitated the extinction of this behavior wikipedia.org.
However, studies have also shown that TCS-OX2-29 does not affect learning in certain paradigms, such as a Pavlovian fear conditioning test when administered before training wikipedia.org. Similarly, it did not impact performance in the Morris water maze, a test of spatial memory, despite the presence of OX2R expression in relevant areas wikipedia.org.
While some studies suggest potential interactions between the orexin system and other neurotransmitter systems like the dopaminergic system in specific brain regions wikipedia.org, the direct interactions involving TCS-OX2-29 and these systems in mediating behavioral outcomes are complex and continue to be areas of active research.
Key Data from Research Findings
| Compound | Target Receptor | IC50 (nM) | Selectivity (vs OX1R) | Reference |
| TCS-OX2-29 | OX2R | 40 | >250-fold | wikidata.orgtocris.com |
Effects of Intra-NAc TCS-OX2-29 (100 µ g/side ) on Ethanol Self-Administration in Rats
| NAc Subregion | Effect on Ethanol Responding | Effect on Water Responding | Statistical Significance (vs Vehicle) | Reference |
| Core | Decreased | Decreased | p < 0.05 | newdrugapprovals.org |
| Shell | No effect | No effect | Not significant | newdrugapprovals.org |
Effects of Systemic TCS-OX2-29 (20 mg/kg) on Methamphetamine Seeking in Rats
| Reinstatement Cue | Age Group | Effect on Methamphetamine Seeking | Sex Differences Observed? | Reference |
| Cue-induced | Adolescent | Attenuated | No | wikipedia.org |
| Cue-induced | Adult | Attenuated | No | wikipedia.org |
| Drug-induced | Adolescent | No effect | Not specified | wikipedia.org |
| Drug-induced | Adult | Reduced | Not specified | wikipedia.org |
CB1R-Orexin Receptor Colocalization in Ventral Striatum
| Treatment Combination | Receptor Pair | Effect on Colocalization (vs Control/Vehicle) | Notes | Reference |
| CP55,940 + TCS-OX2-29 | CB1R-OX2R | No increase | nih.govwikipedia.org | |
| CP55,940 + TCS-OX2-29 | CB1R-OX1R | Not increased (compared to CP55,940 + TCS-1102) | Increase seen with CP55,940 + TCS-1102 | nih.govwikipedia.org |
| TCS-OX2-29 alone (Sex Comparison) | CB1R-OX1R | Higher in males vs females | wikipedia.org |
Methodological Approaches and Experimental Paradigms in Tcs Ox2 29 Research
Conceptual Advancements and Future Research Directions in Orexin-2 Receptor Antagonism
Elucidating Distinct Roles of Orexin Receptor Subtypes in Complex Neurobiological Functions
A significant advancement in orexin research has been the ability to dissect the individual contributions of the orexin-1 (OX1R) and orexin-2 (OX2R) receptors to various physiological and pathological states. The high selectivity of TCS-OX2-29 for OX2R over OX1R (approximately 250-fold) has made it an invaluable tool in these investigations, often used in parallel with selective OX1R antagonists like SB-334867. researchgate.netmedchemexpress.com
Preclinical studies have effectively utilized this strategy to delineate the distinct roles of OX1R and OX2R in:
Addiction and Reward-Seeking Behavior: Research indicates that both orexin receptors are involved in the neurobiology of addiction, but their roles can be substance-specific. For instance, in studies on alcohol self-administration, TCS-OX2-29 was found to reduce ethanol (B145695) intake, suggesting a prominent role for OX2R in this behavior. nih.govnih.gov Conversely, in studies of nicotine-seeking behavior, an OX1R antagonist, but not TCS-OX2-29, was effective in decreasing reinstatement, pointing to a more critical role for OX1R in nicotine (B1678760) relapse. nih.gov In the context of opioid addiction, intra-CA1 infusion of TCS-OX2-29 has been shown to reduce the acquisition and expression of morphine-induced conditioned place preference (CPP) and facilitate its extinction. researchgate.net
Sleep and Wakefulness: The orexin system is a key regulator of the sleep-wake cycle. Studies using selective antagonists have helped to clarify the specific roles of each receptor subtype. It has been observed that OX2R antagonists, including TCS-OX2-29, are more effective at decreasing wakefulness and increasing sleep time, particularly REM sleep, compared to OX1R antagonists. nih.govnih.gov This suggests that OX2R plays a more dominant role in the maintenance of arousal.
Anxiety and Fear-Related Behaviors: The orexin system is also implicated in the modulation of stress and anxiety. However, the precise roles of OX1R and OX2R are still being unraveled. Some studies suggest that OX1R antagonism may have anxiolytic effects, while the role of OX2R is less clear. nih.gov For example, intracerebroventricular injection of TCS-OX2-29 in pentylenetetrazol-kindled rats reduced seizure-related behaviors but did not significantly affect anxiety in this model. researchgate.net
The following table summarizes the key findings from preclinical studies using TCS-OX2-29 to differentiate the roles of orexin receptor subtypes.
| Neurobiological Function | Findings with TCS-OX2-29 (OX2R Antagonism) | Contrasting/Complementary Findings with OX1R Antagonists |
| Alcohol Addiction | Reduces ethanol self-administration when injected into the nucleus accumbens or anterior paraventricular thalamus. nih.govnih.gov | OX1R antagonists also reduce alcohol seeking and drinking. nih.gov |
| Nicotine Addiction | Does not alter cue-induced reinstatement of nicotine seeking. nih.govnih.gov | OX1R antagonists decrease cue-induced reinstatement of nicotine seeking. nih.govnih.gov |
| Opioid Addiction | Attenuates the acquisition, expression, and facilitates the extinction of morphine-induced conditioned place preference. researchgate.net | OX1R antagonists also attenuate the expression and facilitate the extinction of morphine-induced CPP. researchgate.net |
| Sleep Regulation | Increases total sleep time, primarily by increasing REM sleep. nih.gov | OX1R antagonists are less effective in promoting sleep on their own. nih.gov |
| Anxiety | No significant effect on anxiety in a pentylenetetrazol-kindling model. nih.govresearchgate.net | OX1R antagonists have shown anxiolytic effects in some preclinical models. nih.gov |
Expanding the Preclinical Research into Novel Therapeutic Applications for Selective OX2R Antagonists
The insights gained from studies using TCS-OX2-29 have spurred further preclinical research into the therapeutic potential of selective OX2R antagonists for a range of disorders.
Insomnia: Given the crucial role of OX2R in promoting wakefulness, its antagonists are being investigated as potential treatments for insomnia. wikipedia.org Preclinical evidence suggests that selective blockade of OX2R can effectively increase both REM and non-REM sleep. nih.gov This targeted approach may offer a more specific mechanism of action compared to dual orexin receptor antagonists. wikipedia.org
Substance Use Disorders: The differential involvement of OX2R in various aspects of addiction suggests that selective OX2R antagonists could be a viable therapeutic strategy. For example, the demonstrated efficacy of TCS-OX2-29 in reducing alcohol and morphine reward-related behaviors in animal models supports further investigation in this area. researchgate.netnih.gov
Epilepsy: Emerging evidence points to the involvement of the orexin system in seizure activity. Preclinical studies have shown that TCS-OX2-29 can act as an antiseizure agent. researchgate.net In a pentylenetetrazol-kindling model in rats, TCS-OX2-29 reduced seizure severity and increased the latency to more severe seizures, suggesting a potential role for OX2R antagonists in epilepsy treatment. researchgate.net
Investigating Unexplored Molecular Targets and Downstream Signaling Pathways of OX2R
A key area of ongoing research is the detailed characterization of the intracellular signaling cascades initiated by OX2R activation and how these are modulated by antagonists like TCS-OX2-29.
It is established that orexin receptors are G protein-coupled receptors (GPCRs). In vitro studies using Chinese Hamster Ovary (CHO) cells transfected with the OX2 receptor have shown that TCS-OX2-29 inhibits orexin A-induced accumulation of inositol phosphate (B84403) (IP3) and phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2). medchemexpress.comrndsystems.com This indicates that OX2R can couple to Gq proteins, which activate the phospholipase C pathway leading to IP3 production.
Furthermore, research suggests that OX2R can also couple to other G proteins, including Gαs and Gαi. nih.gov The use of TCS-OX2-29 has helped to demonstrate OX2R-mediated activation of Gαi, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. nih.gov
Future research should aim to further elucidate the complex downstream signaling networks of OX2R. This includes identifying other potential effector proteins and signaling molecules that are modulated by OX2R activity and its antagonism. Understanding these pathways in greater detail will be crucial for a comprehensive understanding of the physiological effects of selective OX2R antagonists and for identifying potential biomarkers of their activity.
| Downstream Signaling Pathway | Effect of OX2R Activation by Orexin A | Effect of TCS-OX2-29 | Implied G Protein Coupling |
| Phospholipase C (PLC) Pathway | Increased Inositol Phosphate (IP3) accumulation | Inhibition of Orexin A-induced IP3 accumulation medchemexpress.comrndsystems.com | Gq |
| MAPK/ERK Pathway | Increased ERK1/2 phosphorylation | Inhibition of Orexin A-induced ERK1/2 phosphorylation medchemexpress.comrndsystems.com | Gq (and potentially others) |
| Adenylyl Cyclase Pathway | Inhibition of forskolin-induced cAMP accumulation | Reverses the inhibition of cAMP accumulation nih.gov | Gi |
Development of Advanced Preclinical Models for Comprehensive Orexin-2 Receptor Research
The majority of preclinical research involving TCS-OX2-29 has utilized standard in vivo and in vitro models. In vivo studies have primarily been conducted in rodents, such as mice and rats, using behavioral paradigms like conditioned place preference to assess addiction and pentylenetetrazol-induced kindling to model epilepsy. medchemexpress.comresearchgate.net In vitro studies have commonly employed cell lines such as CHO and HEK293 that are engineered to express the human orexin receptors. medchemexpress.comnih.gov
While these models have been instrumental in establishing the foundational knowledge of OX2R function, the development and application of more advanced preclinical models are necessary for a more comprehensive understanding. Future research could benefit from:
Region-specific and cell-type-specific knockout models: These models would allow for a more precise determination of the role of OX2R in specific brain circuits and neuronal populations.
Humanized animal models: Models expressing human orexin receptors could provide more translationally relevant data on the efficacy and potential off-target effects of selective OX2R antagonists.
Advanced in vitro systems: The use of primary neuronal cultures, brain organoids, or slice cultures would allow for the study of OX2R signaling in a more physiologically relevant context than immortalized cell lines.
By employing these advanced models in conjunction with selective pharmacological tools like TCS-OX2-29, researchers can continue to unravel the complexities of the orexin system and pave the way for novel therapeutic interventions.
Conceptual Advancements and Future Research Directions in Orexin 2 Receptor Antagonism
Elucidating Distinct Roles of Orexin (B13118510) Receptor Subtypes in Complex Neurobiological Functions
A significant advancement in orexin research has been the ability to dissect the individual contributions of the orexin-1 (OX1R) and orexin-2 (OX2R) receptors to various physiological and pathological states. The high selectivity of TCS-OX2-29 for OX2R over OX1R (approximately 250-fold) has made it an invaluable tool in these investigations, often used in parallel with selective OX1R antagonists like SB-334867. researchgate.netmedchemexpress.com
Preclinical studies have effectively utilized this strategy to delineate the distinct roles of OX1R and OX2R in:
Addiction and Reward-Seeking Behavior: Research indicates that both orexin receptors are involved in the neurobiology of addiction, but their roles can be substance-specific. For instance, in studies on alcohol self-administration, TCS-OX2-29 was found to reduce ethanol (B145695) intake, suggesting a prominent role for OX2R in this behavior. nih.govnih.gov Conversely, in studies of nicotine-seeking behavior, an OX1R antagonist, but not TCS-OX2-29, was effective in decreasing reinstatement, pointing to a more critical role for OX1R in nicotine (B1678760) relapse. nih.gov In the context of opioid addiction, intra-CA1 infusion of TCS-OX2-29 has been shown to reduce the acquisition and expression of morphine-induced conditioned place preference (CPP) and facilitate its extinction. researchgate.net
Sleep and Wakefulness: The orexin system is a key regulator of the sleep-wake cycle. Studies using selective antagonists have helped to clarify the specific roles of each receptor subtype. It has been observed that OX2R antagonists, including TCS-OX2-29, are more effective at decreasing wakefulness and increasing sleep time, particularly REM sleep, compared to OX1R antagonists. nih.govnih.gov This suggests that OX2R plays a more dominant role in the maintenance of arousal.
Anxiety and Fear-Related Behaviors: The orexin system is also implicated in the modulation of stress and anxiety. However, the precise roles of OX1R and OX2R are still being unraveled. Some studies suggest that OX1R antagonism may have anxiolytic effects, while the role of OX2R is less clear. nih.gov For example, intracerebroventricular injection of TCS-OX2-29 in pentylenetetrazol-kindled rats reduced seizure-related behaviors but did not significantly affect anxiety in this model. researchgate.net
The following table summarizes the key findings from preclinical studies using TCS-OX2-29 to differentiate the roles of orexin receptor subtypes.
| Neurobiological Function | Findings with TCS-OX2-29 (OX2R Antagonism) | Contrasting/Complementary Findings with OX1R Antagonists |
| Alcohol Addiction | Reduces ethanol self-administration when injected into the nucleus accumbens or anterior paraventricular thalamus. nih.govnih.gov | OX1R antagonists also reduce alcohol seeking and drinking. nih.gov |
| Nicotine Addiction | Does not alter cue-induced reinstatement of nicotine seeking. nih.govnih.gov | OX1R antagonists decrease cue-induced reinstatement of nicotine seeking. nih.govnih.gov |
| Opioid Addiction | Attenuates the acquisition, expression, and facilitates the extinction of morphine-induced conditioned place preference. researchgate.net | OX1R antagonists also attenuate the expression and facilitate the extinction of morphine-induced CPP. researchgate.net |
| Sleep Regulation | Increases total sleep time, primarily by increasing REM sleep. nih.gov | OX1R antagonists are less effective in promoting sleep on their own. nih.gov |
| Anxiety | No significant effect on anxiety in a pentylenetetrazol-kindling model. nih.govresearchgate.net | OX1R antagonists have shown anxiolytic effects in some preclinical models. nih.gov |
Expanding the Preclinical Research into Novel Therapeutic Applications for Selective OX2R Antagonists
The insights gained from studies using TCS-OX2-29 have spurred further preclinical research into the therapeutic potential of selective OX2R antagonists for a range of disorders.
Insomnia: Given the crucial role of OX2R in promoting wakefulness, its antagonists are being investigated as potential treatments for insomnia. wikipedia.org Preclinical evidence suggests that selective blockade of OX2R can effectively increase both REM and non-REM sleep. nih.gov This targeted approach may offer a more specific mechanism of action compared to dual orexin receptor antagonists. wikipedia.org
Substance Use Disorders: The differential involvement of OX2R in various aspects of addiction suggests that selective OX2R antagonists could be a viable therapeutic strategy. For example, the demonstrated efficacy of TCS-OX2-29 in reducing alcohol and morphine reward-related behaviors in animal models supports further investigation in this area. researchgate.netnih.gov
Epilepsy: Emerging evidence points to the involvement of the orexin system in seizure activity. Preclinical studies have shown that TCS-OX2-29 can act as an antiseizure agent. researchgate.net In a pentylenetetrazol-kindling model in rats, TCS-OX2-29 reduced seizure severity and increased the latency to more severe seizures, suggesting a potential role for OX2R antagonists in epilepsy treatment. researchgate.net
Investigating Unexplored Molecular Targets and Downstream Signaling Pathways of OX2R
A key area of ongoing research is the detailed characterization of the intracellular signaling cascades initiated by OX2R activation and how these are modulated by antagonists like TCS-OX2-29.
It is established that orexin receptors are G protein-coupled receptors (GPCRs). In vitro studies using Chinese Hamster Ovary (CHO) cells transfected with the OX2 receptor have shown that TCS-OX2-29 inhibits orexin A-induced accumulation of inositol (B14025) phosphate (B84403) (IP3) and phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2). medchemexpress.comrndsystems.com This indicates that OX2R can couple to Gq proteins, which activate the phospholipase C pathway leading to IP3 production.
Furthermore, research suggests that OX2R can also couple to other G proteins, including Gαs and Gαi. nih.gov The use of TCS-OX2-29 has helped to demonstrate OX2R-mediated activation of Gαi, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. nih.gov
Future research should aim to further elucidate the complex downstream signaling networks of OX2R. This includes identifying other potential effector proteins and signaling molecules that are modulated by OX2R activity and its antagonism. Understanding these pathways in greater detail will be crucial for a comprehensive understanding of the physiological effects of selective OX2R antagonists and for identifying potential biomarkers of their activity.
| Downstream Signaling Pathway | Effect of OX2R Activation by Orexin A | Effect of TCS-OX2-29 | Implied G Protein Coupling |
| Phospholipase C (PLC) Pathway | Increased Inositol Phosphate (IP3) accumulation | Inhibition of Orexin A-induced IP3 accumulation medchemexpress.comrndsystems.com | Gq |
| MAPK/ERK Pathway | Increased ERK1/2 phosphorylation | Inhibition of Orexin A-induced ERK1/2 phosphorylation medchemexpress.comrndsystems.com | Gq (and potentially others) |
| Adenylyl Cyclase Pathway | Inhibition of forskolin-induced cAMP accumulation | Reverses the inhibition of cAMP accumulation nih.gov | Gi |
Development of Advanced Preclinical Models for Comprehensive Orexin-2 Receptor Research
The majority of preclinical research involving TCS-OX2-29 has utilized standard in vivo and in vitro models. In vivo studies have primarily been conducted in rodents, such as mice and rats, using behavioral paradigms like conditioned place preference to assess addiction and pentylenetetrazol-induced kindling to model epilepsy. medchemexpress.comresearchgate.net In vitro studies have commonly employed cell lines such as CHO and HEK293 that are engineered to express the human orexin receptors. medchemexpress.comnih.gov
While these models have been instrumental in establishing the foundational knowledge of OX2R function, the development and application of more advanced preclinical models are necessary for a more comprehensive understanding. Future research could benefit from:
Region-specific and cell-type-specific knockout models: These models would allow for a more precise determination of the role of OX2R in specific brain circuits and neuronal populations.
Humanized animal models: Models expressing human orexin receptors could provide more translationally relevant data on the efficacy and potential off-target effects of selective OX2R antagonists.
Advanced in vitro systems: The use of primary neuronal cultures, brain organoids, or slice cultures would allow for the study of OX2R signaling in a more physiologically relevant context than immortalized cell lines.
By employing these advanced models in conjunction with selective pharmacological tools like TCS-OX2-29, researchers can continue to unravel the complexities of the orexin system and pave the way for novel therapeutic interventions.
Q & A
Q. What experimental methodologies are used to determine TCS-OX2-29’s selectivity for OX2R over OX1R?
TCS-OX2-29’s selectivity is quantified using competitive binding assays and functional studies. For example:
- Binding assays : Measure IC50 (40 nM for OX2R) and pKi (7.5) in transfected CHO cells expressing OX1R or OX2R. Selectivity (>250-fold for OX2R) is calculated by comparing displacement curves of radiolabeled ligands .
- Functional assays : Assess inhibition of orexin A-induced IP3 accumulation and ERK1/2 phosphorylation in OX2R-transfected cells. Cross-testing in OX1R-expressing systems confirms receptor specificity .
Q. What in vitro models are validated for studying TCS-OX2-29’s pharmacological effects?
Key models include:
- CHO cells transfected with OX2R : Used to evaluate IP3 signaling and ERK1/2 activation .
- Primary neuronal cultures : Cortical neurons treated with TCS-OX2-29 show reduced calcium responses to orexin A, confirming antagonism .
- High-throughput screening : Assess off-target effects (e.g., ion channels, GPCRs) at 10 μM concentrations to validate specificity .
Q. How is TCS-OX2-29 administered in rodent studies, and what are standard dosing protocols?
- Intracerebral infusion : Stereotaxic delivery into brain regions (e.g., nucleus accumbens, hypothalamus) at 5–10 μg/μL dissolved in saline or DMSO. Dose selection is based on prior ED50 studies (e.g., >30 mg/kg in males for behavioral effects) .
- Systemic administration : Limited due to blood-brain barrier penetration challenges; most studies use direct CNS infusion .
Advanced Research Questions
Q. How can contradictory findings on OX2R-mediated memory consolidation versus exploratory behavior be reconciled?
Contradictions arise from brain region-specific effects and behavioral paradigms :
- Spatial memory : TCS-OX2-29 infusion into the nucleus accumbens (NAc) does not impair Morris Water Maze performance, suggesting OX2R is not critical in this region .
- Exploratory behavior : In NAc, TCS-OX2-29 reduces open-field activity by lowering noradrenaline levels, indicating region-dependent modulation of arousal pathways .
- Methodological adjustments : Use site-specific antagonists (e.g., OX1R blockers in hippocampus) and control for variables like fasting or stress .
Q. What strategies optimize dose-response analysis for TCS-OX2-29 in vivo?
- Preclinical dose-ranging : Start with ED50 values (e.g., 7.3 mg/kg for TCS-1102 in males) and adjust based on sex differences (e.g., female ED50 >10 mg/kg) .
- Behavioral endpoints : Measure alcohol consumption reduction (e.g., 7.5 μg TCS-OX2-29 decreases blood ethanol by >90%) or locomotion changes .
- Pharmacokinetic profiling : Monitor DMSO solvent stability and brain tissue retention times to avoid solvent toxicity .
Q. How do TCS-OX2-29’s binding kinetics compare to other OX2R antagonists in functional assays?
- TCS-OX2-29 vs. Suvorexant : TCS-OX2-29 shows slower dissociation rates, leading to prolonged OX2R blockade in calcium imaging assays .
- Functional selectivity : Unlike Almorexant (dual OX1/OX2R antagonist), TCS-OX2-29 does not alter OX1R-mediated pivoting behavior in NAc, supporting its use for OX2R-specific studies .
Methodological Recommendations
- Reproducibility : Follow Beilstein Journal guidelines for detailed experimental protocols, including stereotaxic coordinates and solvent controls .
- Data analysis : Use repeated-measures ANOVA for behavioral studies and ELISA for neurotransmitter quantification (e.g., noradrenaline in NAc) .
- Ethical compliance : Adhere to institutional animal care standards, including fasting protocols and sample size justification (n ≥ 6/group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
